rel-(1R,3R)-Dimethyl cyclopentane-1,3-dicarboxylate
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Overview
Description
rel-(1R,3R)-Dimethyl cyclopentane-1,3-dicarboxylate: is a chemical compound characterized by its cyclopentane ring structure with two methyl groups and two carboxylate groups attached at the 1 and 3 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rel-(1R,3R)-Dimethyl cyclopentane-1,3-dicarboxylate typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of dimethyl malonate with cyclopentanone in the presence of a base, followed by esterification to yield the desired product. The reaction conditions often include:
Base: Sodium ethoxide or potassium tert-butoxide
Solvent: Ethanol or methanol
Temperature: Reflux conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
rel-(1R,3R)-Dimethyl cyclopentane-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Cyclopentane-1,3-dicarboxylic acid
Reduction: Cyclopentane-1,3-dimethanol
Substitution: Various substituted cyclopentane derivatives
Scientific Research Applications
rel-(1R,3R)-Dimethyl cyclopentane-1,3-dicarboxylate has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of rel-(1R,3R)-Dimethyl cyclopentane-1,3-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include:
Enzyme Inhibition: The compound can inhibit the activity of certain enzymes by binding to their active sites.
Receptor Modulation: It can act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- cis-Cyclopentane-1,3-dicarboxylic acid
- 1,3-dibenzyl (1R,3R)-cyclopentane-1,3-dicarboxylate
- 1,3-diethenyl (1R,3R)-cyclopentane-1,3-dicarboxylate
Uniqueness
rel-(1R,3R)-Dimethyl cyclopentane-1,3-dicarboxylate is unique due to its specific stereochemistry and functional groups. The presence of two methyl groups at the 1 and 3 positions of the cyclopentane ring distinguishes it from other similar compounds. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C9H14O4 |
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Molecular Weight |
186.20 g/mol |
IUPAC Name |
dimethyl (1R,3R)-cyclopentane-1,3-dicarboxylate |
InChI |
InChI=1S/C9H14O4/c1-12-8(10)6-3-4-7(5-6)9(11)13-2/h6-7H,3-5H2,1-2H3/t6-,7-/m1/s1 |
InChI Key |
SQFQEQDRLAZVJQ-RNFRBKRXSA-N |
Isomeric SMILES |
COC(=O)[C@@H]1CC[C@H](C1)C(=O)OC |
Canonical SMILES |
COC(=O)C1CCC(C1)C(=O)OC |
Origin of Product |
United States |
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